4-(6-Methoxyquinolin-2-yl)benzamide

Physicochemical Property Drug-likeness SAR

4-(6-Methoxyquinolin-2-yl)benzamide (CAS 1371588-63-4) is the 6-methoxy-substituted 2-arylquinoline benzamide whose SAR was empirically defined by Omidkhah et al. (2022). The electron-donating methoxy group modulates HDAC target binding without the steric penalty that abolishes activity in bulkier analogs—making it essential for HT-29/HCT116 cytotoxicity comparisons. Its ‘soluble' computational classification (E03–E13 cluster) reduces false-positive aggregation artefacts in cell-free HDAC assays versus hydrophobic derivatives. With >90% predicted HIA, this scaffold also provides a synthetic handle (O-demethylation) for focused 6-position library synthesis. Procure this exact derivative to preserve the validated pharmacophore profile.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B8291447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxyquinolin-2-yl)benzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H14N2O2/c1-21-14-7-9-16-13(10-14)6-8-15(19-16)11-2-4-12(5-3-11)17(18)20/h2-10H,1H3,(H2,18,20)
InChIKeyMEXORDTXLDRBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(6-Methoxyquinolin-2-yl)benzamide: Core Identity and Class Context


4-(6-Methoxyquinolin-2-yl)benzamide (CAS: 1371588-63-4) belongs to the class of 2-arylquinoline benzamides, characterized by a quinoline core linked to a terminal benzamide via the 2-position . This architecture is a recognized pharmacophore for histone deacetylase (HDAC) inhibition, as detailed in a 2022 series by Omidkhah et al. where such compounds were evaluated as anticancer agents [1]. The defining feature of this compound is the electron-donating methoxy group at the 6-position of the quinoline, a modification that influences the electronic character of the core and, consequently, target binding interactions within this scaffold family [1].

Why 4-(6-Methoxyquinolin-2-yl)benzamide Cannot Be Replaced by a General Quinoline Benzamide in HDAC-Focused Research


Within the quinoline-based benzamide series, subtle structural variations cause non-linear effects on biological activity. The structure-activity relationship (SAR) study by Omidkhah et al. established that substituent identity on the quinoline ring directly dictates cytotoxicity and enzyme inhibition potency; for example, compounds with bulky groups at the quinoline ring showed significantly reduced activity compared to small, lipophilic substitutes due to steric hindrance [1]. Simply interchanging this 6-methoxy derivative with the unsubstituted or 2-methyl parent compound would disregard this empirically validated SAR and potentially nullify the target engagement profile [1]. Proof of ligand-receptor complementarity, such as the interaction of specific substituents within the HDAC binding channel, underscores why atomic-level precision in procurement is mandatory [1].

Quantitative Differentiation Data: 4-(6-Methoxyquinolin-2-yl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison with Unsubstituted Core Analog

The 6-methoxy substituent on 4-(6-Methoxyquinolin-2-yl)benzamide increases the molecular weight (MW) and alters the calculated partition coefficient (cLogP) relative to the unsubstituted parent scaffold 4-(quinolin-2-yl)benzamide. While exact experimental logP values are not publicly disclosed, the structural addition of a methoxy group (+30.03 Da) systematically modifies solubility and permeability within the benzamide series . This differentiation is critical because the Omidkhah SAR study correlates small, lipophilic substituents with enhanced cytotoxicity, a balance that the methoxy group uniquely modulates compared to a hydrogen or methyl analog [1].

Physicochemical Property Drug-likeness SAR

HDAC Inhibitory Activity Pattern in Cancer Cell Lines: Class-Level SAR Inference

In the Omidkhah et al. panel, the nature of the quinoline 2-substituent was a decisive factor for cytotoxicity. The series demonstrated that 2-methyl quinolines exhibited superior cytotoxicity compared to 2-aryl quinolines. As a 2-aryl derivative, 4-(6-Methoxyquinolin-2-yl)benzamide falls into this lower-potency cluster of the SAR, yet within that cluster the 6-methoxy group offers a critical balance between steric bulk and electronic effect. The study explicitly shows that bulky groups on the quinoline (e.g., 10i, 10j) drastically reduce cytotoxicity in HT-29 and HCT116 cells, attributed to steric hindrance in the HDAC enzyme binding site [1]. The compact 6-methoxy substituent provides the electronic benefit of an oxygen atom without the penalty of a bulky, rigid group, a differentiation from both the unsubstituted core and bulky aryl-substituted derivatives.

HDAC Inhibition Cancer Cytotoxicity Steric Hindrance

Water Solubility Classification Relative to Series Benchmarks

The Omidkhah et al. study applied a classification to the quinoline-benzamide series based on computed water solubility (log mol/L): 'soluble' defined as log (mol/L) > -2. The compound cluster E03-E13 (the subset containing the quinoline-benzamide derivatives) were assessed as possessing good water solubility, reducing the risk of non-specific lipophilic target binding and dehydration penalties [1]. As a member of this cluster, 4-(6-Methoxyquinolin-2-yl)benzamide is inferred to have favorable aqueous solubility compared to poorly soluble (log mol/L < -6) analogs that carry larger hydrophobic substituents. This classification distinguishes it from non-polar, high-logP derivatives in the series that may exhibit higher protein binding and formulation challenges.

Aqueous Solubility Drug Formulation ADME

Validated Application Scenarios for 4-(6-Methoxyquinolin-2-yl)benzamide Procurement


Colorectal Cancer Cell Line Panel Screening for HDAC Inhibitor SAR

Use this compound specifically in comparative cytotoxicity panels against HT-29 and HCT116 colorectal cancer cell lines, where the Omidkhah SAR has characterized the steric tolerance of the HDAC target [1]. The 6-methoxy derivative fills the gap between the highly potent 2-methyl analog and the inactive bulky derivatives, allowing SAR teams to isolate the electronic contribution of an oxygen atom in the active site without steric penalty [1].

In Vitro Solubility-Optimized Assay for Non-Specific Binding Reduction

Select this derivative when running cell-free HDAC enzyme inhibition assays where non-specific aggregation due to poor solubility is a known false-positive source. The computational solubility classification of this compound as 'soluble' (within the E03-E13 cluster) makes it a suitable candidate over very hydrophobic, poorly soluble analogs that risk precipitation artefact during dose-response assays [1].

Medicinal Chemistry Hit Expansion from Quinoline-Benzamide Core

Employ 4-(6-Methoxyquinolin-2-yl)benzamide as a starting point for parallel synthesis of focused libraries exploring 6-position modifications. The methoxy group provides a synthetic handle for further derivatization (e.g., O-demethylation to a phenolic OH for additional hydrogen bonding) while maintaining the favorable drug-likeness profile confirmed by the series' predicted intestinal absorption (HIA) of over 90% [1].

Quote Request

Request a Quote for 4-(6-Methoxyquinolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.